Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
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Overview
Description
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors.
Esterification: The ethyl ester group is introduced via esterification of the carboxylic acid derivative using ethanol and a catalyst such as sulfuric acid.
Alkyne Addition: The prop-2-yn-1-yl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Cyclization: Catalysts such as acids or bases can be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.
Scientific Research Applications
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline-8-carboxylic acid: A simpler quinoline derivative with a carboxylic acid group.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}quinoline-3-carboxylate: Another complex quinoline derivative with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is classified under quinoline derivatives, characterized by the presence of a dioxolo ring and an ethyl ester functional group. Its molecular formula is C16H13NO5 and it features a unique structure conducive to various biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. This compound exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
---|---|---|
Staphylococcus aureus | 22 | 0.25 |
Escherichia coli | 20 | 0.5 |
Klebsiella pneumoniae | 25 | 0.125 |
These results indicate that the compound's structure enhances its solubility and permeability, which are essential for effective antimicrobial action .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes findings from key studies:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15 | Caspase activation |
MCF-7 (breast cancer) | 12 | Cell cycle arrest at G2/M phase |
A549 (lung cancer) | 18 | Induction of reactive oxygen species |
The compound's ability to target specific pathways involved in cell proliferation and survival suggests its potential as a therapeutic agent in cancer treatment .
Antiviral Activity
In light of recent global health challenges, the antiviral properties of this compound have gained attention. Preliminary studies demonstrated its effectiveness against viral strains such as H5N1 and SARS-CoV-2. The following data illustrates its antiviral efficacy:
Virus Strain | Inhibition (%) | Cytotoxicity (CC50 µM) |
---|---|---|
H5N1 | 91.2 | 79.3 |
SARS-CoV-2 | 85 | >100 |
These findings suggest that the compound may interfere with viral replication mechanisms while maintaining low cytotoxicity .
Case Studies
A notable case study involved the application of this compound in a murine model for autoimmune disorders. The results indicated a reduction in disease severity when treated with Ethyl 8-oxo-5-(prop-2-yn-1-y)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate compared to control groups. The therapeutic effect was measured by clinical scores over time:
Treatment Group | Mean Clinical Score (Days 9–14) | Percent Inhibition |
---|---|---|
Control | 3.2 | - |
Treatment | 1.0 | 68.75% |
This study underscores the compound's potential as a therapeutic agent in managing autoimmune responses .
Properties
CAS No. |
134478-69-6 |
---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 8-oxo-5-prop-2-ynyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C16H13NO5/c1-3-5-17-8-11(16(19)20-4-2)15(18)10-6-13-14(7-12(10)17)22-9-21-13/h1,6-8H,4-5,9H2,2H3 |
InChI Key |
AOVDETYDSYJZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC3=C(C=C2C1=O)OCO3)CC#C |
Origin of Product |
United States |
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